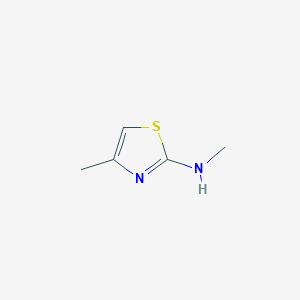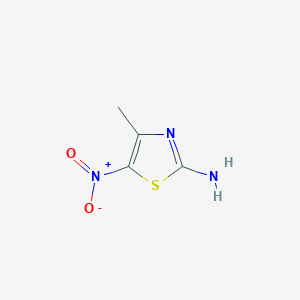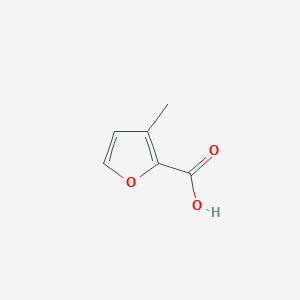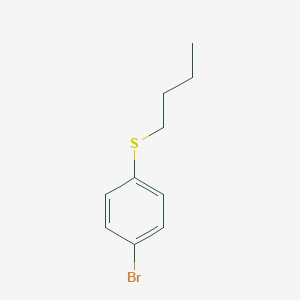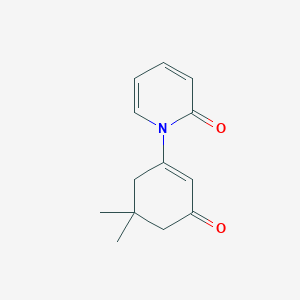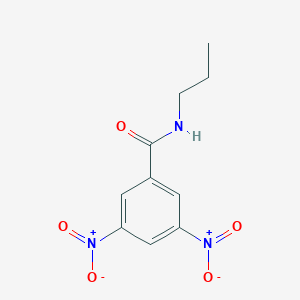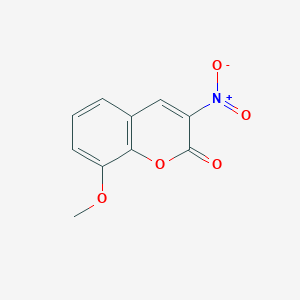![molecular formula C18H22N8O4 B189770 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 66400-58-6](/img/structure/B189770.png)
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uracil nucleotides, such as UDP. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
作用机制
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Upon activation by UDP, the P2Y6 receptor activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The activation of these signaling pathways leads to various physiological and pathological responses, including inflammation, immune response, and cancer.
Biochemical and physiological effects:
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, leading to the inhibition of the PLC pathway and subsequent reduction of calcium release and PKC activation. This results in the inhibition of various physiological and pathological responses, including inflammation, immune response, and cancer. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), in various animal models of inflammation. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the migration and invasion of cancer cells that express P2Y6 receptor, leading to the inhibition of cancer growth and metastasis.
实验室实验的优点和局限性
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which allows for the specific inhibition of the receptor without affecting other receptors or signaling pathways. This allows for the investigation of the physiological and pathological roles of the P2Y6 receptor in various animal models and cell lines. However, the use of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione in lab experiments is limited by its low solubility in water and its tendency to form aggregates. This can lead to the precipitation of the compound and the formation of non-specific binding sites.
未来方向
Future research on 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione should focus on the development of more potent and selective antagonists of the P2Y6 receptor. This will allow for the investigation of the physiological and pathological roles of the receptor in more detail and in a wider range of animal models and cell lines. Future research should also focus on the identification of downstream signaling pathways that are activated by the P2Y6 receptor and the development of inhibitors of these pathways. This will allow for the identification of novel therapeutic targets for the treatment of inflammation, immune response, and cancer.
合成方法
The synthesis of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione was first reported by Jacobson et al. in 2002. The synthesis involves the reaction of 2,6-diaminopurine with 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the intermediate compound. The intermediate is then coupled with 4-(bromomethyl)butyl bromide to yield 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione.
科学研究应用
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been widely used in scientific research to investigate the physiological and pathological roles of the P2Y6 receptor. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, which is a potent activator of the receptor. The inhibition of P2Y6 receptor activation by 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce inflammation in various animal models, including asthma, colitis, and arthritis. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells that express P2Y6 receptor, such as breast cancer and melanoma cells.
属性
CAS 编号 |
66400-58-6 |
|---|---|
产品名称 |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
分子式 |
C18H22N8O4 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI 键 |
KOCGHMOIOBXQFE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
其他 CAS 编号 |
66400-58-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)

